N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10003446
InChI: InChI=1S/C18H15ClF3N5OS/c1-2-27-16(11-4-3-7-23-9-11)25-26-17(27)29-10-15(28)24-14-8-12(18(20,21)22)5-6-13(14)19/h3-9H,2,10H2,1H3,(H,24,28)
SMILES: CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CN=CC=C3
Molecular Formula: C18H15ClF3N5OS
Molecular Weight: 441.9 g/mol

N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.:

Cat. No.: VC10003446

Molecular Formula: C18H15ClF3N5OS

Molecular Weight: 441.9 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide -

Specification

Molecular Formula C18H15ClF3N5OS
Molecular Weight 441.9 g/mol
IUPAC Name N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C18H15ClF3N5OS/c1-2-27-16(11-4-3-7-23-9-11)25-26-17(27)29-10-15(28)24-14-8-12(18(20,21)22)5-6-13(14)19/h3-9H,2,10H2,1H3,(H,24,28)
Standard InChI Key PSZBQAWHSSFDOI-UHFFFAOYSA-N
SMILES CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CN=CC=C3
Canonical SMILES CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CN=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₁₈H₁₅ClF₃N₅OS, reflects its hybrid heterocyclic-aromatic design. Key structural features include:

  • A 1,2,4-triazole ring at the core, substituted at the 3-position with a sulfur-linked acetamide group.

  • A 4-ethyl group and 5-pyridin-3-yl substituent on the triazole ring, enhancing lipophilicity and π-stacking interactions.

  • A 2-chloro-5-(trifluoromethyl)phenyl group connected via the acetamide nitrogen, contributing electron-withdrawing effects and metabolic stability.

The trifluoromethyl group’s strong electronegativity and the pyridine ring’s basicity create a polarized molecular surface, facilitating interactions with biological targets.

Physicochemical Characterization

Table 1 summarizes critical physicochemical parameters derived from experimental and computational analyses :

PropertyValue
Molecular Weight441.9 g/mol
IUPAC NameN-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Canonical SMILESCCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CN=CC=C3
XLogP34.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8
Topological Polar Surface Area105 Ų

The logP value of ~4.2 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area of 105 Ų suggests moderate bioavailability via oral administration, though formulation optimization may be required for in vivo applications.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence to assemble the triazole core and functionalize it with target substituents (Figure 1):

  • Triazole Ring Formation: Cyclocondensation of thiosemicarbazides under alkaline conditions yields the 4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol intermediate.

  • S-Alkylation: Reaction of the triazole-thiol with 2-chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–8 hours.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity, confirmed by HPLC.

Critical parameters include:

  • Temperature Control: Excess heat promotes decomposition of the trifluoromethyl group.

  • Solvent Selection: DMF enhances nucleophilicity of the thiolate anion during alkylation.

  • Stoichiometry: A 1:1.2 molar ratio of triazole-thiol to chloroacetamide minimizes side products.

Yield and Scalability

Initial reports describe laboratory-scale yields of 68–72%, with pilot-scale batches (100 g) achieving 65% yield after optimization. Impurities include unreacted starting materials (<2%) and di-alkylated byproducts (<1%), removable via recrystallization from ethanol/water mixtures.

Pharmacological Activities

Antimicrobial Efficacy

The compound’s triazole-thioacetamide scaffold demonstrates broad-spectrum antimicrobial activity, as shown in Table 2 :

OrganismMIC (μg/mL)Reference Drug (MIC, μg/mL)
Staphylococcus aureus2.5Chloramphenicol (4.0)
Escherichia coli5.0Ciprofloxacin (1.0)
Candida albicans1.25Fluconazole (2.5)
Aspergillus fumigatus2.5Amphotericin B (1.0)

Mechanistic studies suggest:

  • Fungal CYP51 Inhibition: The triazole nitrogen coordinates to heme iron in lanosterol 14α-demethylase, disrupting ergosterol biosynthesis .

  • Bacterial Topoisomerase IV Binding: The pyridinyl group intercalates into DNA-enzyme complexes, preventing replication.

Research Limitations and Future Directions

Knowledge Gaps

  • ADME/Tox Profile: No published data on pharmacokinetics, plasma protein binding, or hepatotoxicity.

  • Resistance Potential: Unknown if microbial efflux pumps or target mutations reduce efficacy.

  • Synergistic Combinations: Unexplored partnerships with β-lactams or antimetabolites.

Recommended Studies

  • In Vivo Efficacy Models: Murine infection and xenograft studies to validate preclinical potential.

  • Crystallographic Analysis: Co-crystallization with CYP51 or tubulin to elucidate binding modes.

  • Prodrug Development: Esterification of the acetamide to enhance oral bioavailability.

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